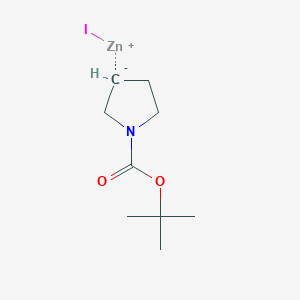
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is particularly significant in the realm of carbon-carbon bond formation reactions due to the unique reactivity of the zinc-carbon bond. Its molecular formula is C9H16INO2Zn, and it has a molecular weight of 362.52.
準備方法
The preparation of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) involves the reaction of tert-butyl pyrrolidin-4-ide-1-carboxylate with zinc iodide. The synthetic route typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the high purity of the final product.
化学反応の分析
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) undergoes various types of reactions, primarily involving carbon-carbon bond formation. Some of the key reactions include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl or vinyl halides in the presence of a palladium catalyst.
Negishi Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide reacts with organic halides (aryl or vinyl) in the presence of a palladium catalyst to form new carbon-carbon bonds.
Kumada-Corriu Coupling: This reaction utilizes 1-N-Boc-pyrrolidin-3-ylzinc iodide with aryl, vinyl, or alkyl electrophiles in the presence of a nickel or palladium catalyst.
Hiyama Coupling: In this reaction, 1-N-Boc-pyrrolidin-3-ylzinc iodide acts as a stoichiometric reductant, facilitating the activation of the silicon-halogen bond in organosilanes.
科学的研究の応用
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
Medicinal Chemistry: The compound is used to create bioactive molecules with target selectivity, particularly those containing the pyrrolidine ring.
Material Science: It is employed in the development of new materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) primarily involves the formation of carbon-carbon bonds through various coupling reactions. The zinc-carbon bond in the compound acts as a nucleophile, reacting with electrophilic organic halides in the presence of a catalyst (usually palladium or nickel). This results in the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
類似化合物との比較
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) can be compared with other organozinc reagents, such as:
Diethylzinc: Used in similar coupling reactions but has different reactivity and selectivity.
Dimethylzinc: Another organozinc reagent with distinct properties and applications.
Phenylzinc iodide: Used in the synthesis of biaryl compounds but with different reaction conditions and outcomes.
The uniqueness of tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) lies in its ability to participate in a wide range of coupling reactions with high functional group tolerance and stereochemical control.
特性
IUPAC Name |
tert-butyl pyrrolidin-4-ide-1-carboxylate;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO2.HI.Zn/c1-9(2,3)12-8(11)10-6-4-5-7-10;;/h4H,5-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVGHGSSQYYXSK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC[CH-]C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2797302.png)
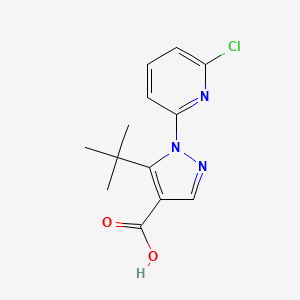
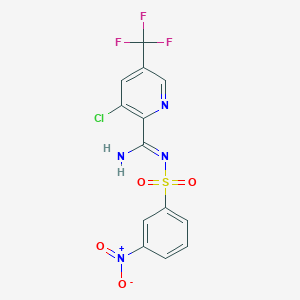

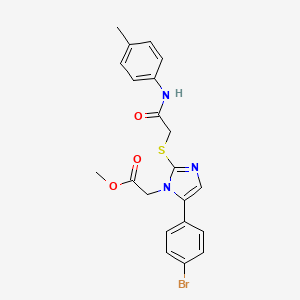
![Methyl (E)-4-[(2-fluoro-5-methylsulfonylphenyl)methylamino]-4-oxobut-2-enoate](/img/structure/B2797313.png)
![Methyl 3-(2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}propan-2-yl)-1,2-oxazole-4-carboxylate](/img/structure/B2797314.png)
![(E)-3-(4-chloro-3-nitroanilino)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2797315.png)
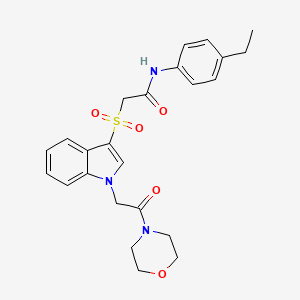
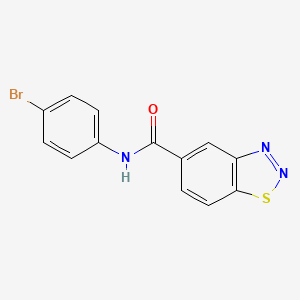
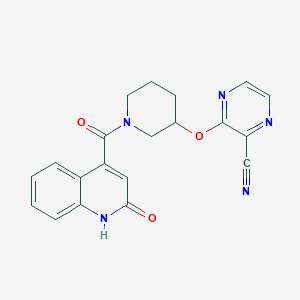
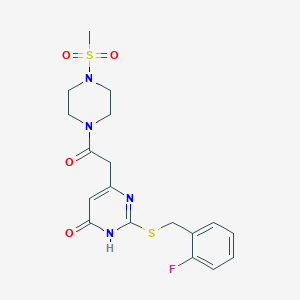
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2797322.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2797324.png)
